Sulfooxystearic acid ammonium salt
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Overview
Description
Sulfooxystearic acid ammonium salt, also known as octadecanoic acid, 9-(sulfooxy)-, is an organic compound with the molecular formula C18H36O6S. It is a white to yellow solid that is soluble in water and exhibits strong acidic properties. This compound is primarily used in the production of surfactants and detergents due to its ability to form salts with bases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(sulphooxy)octadecanoic acid typically involves the catalytic oxidation of ethylene glycol esters followed by a reaction with phosphorus trichloride sulfide. The general reaction conditions include:
Catalysts: Ethylene glycol esters
Oxidizing Agents: Phosphorus trichloride sulfide
Reaction Medium: Aqueous or organic solvents
Temperature: Controlled to optimize yield and purity
Industrial Production Methods: In industrial settings, the production of 9-(sulphooxy)octadecanoic acid is scaled up using continuous flow reactors to ensure consistent quality and high throughput. The process involves:
Feedstock Preparation: Ethylene glycol esters are prepared and purified.
Oxidation Reaction: The feedstock is oxidized in the presence of catalysts.
Sulfonation: The oxidized product is reacted with phosphorus trichloride sulfide to introduce the sulphooxy group.
Purification: The final product is purified through crystallization or distillation.
Types of Reactions:
Oxidation: Sulfooxystearic acid ammonium salt can undergo further oxidation to form sulfonic acids.
Reduction: It can be reduced to form octadecanoic acid.
Substitution: The sulphooxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products:
Oxidation: Sulfonic acids
Reduction: Octadecanoic acid
Substitution: Various substituted octadecanoic acids
Scientific Research Applications
Sulfooxystearic acid ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a reagent in organic synthesis.
Biology: Employed in the study of lipid metabolism and as a model compound for studying fatty acid derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of 9-(sulphooxy)octadecanoic acid involves its ability to interact with lipid membranes and proteins. The sulphooxy group enhances its solubility in water, allowing it to form micelles and emulsify hydrophobic substances. This property is crucial in its role as a surfactant, where it reduces surface tension and stabilizes emulsions.
Comparison with Similar Compounds
- Sulfooxystearic acid ammonium salt, sodium salt
- Octadecanoic acid, 9-(sulfooxy)-
Comparison:
- Solubility: The sodium salt of 9-(sulphooxy)octadecanoic acid is more soluble in water compared to the parent compound.
- Reactivity: The sulphooxy group in 9-(sulphooxy)octadecanoic acid makes it more reactive in substitution reactions compared to octadecanoic acid.
- Applications: While both compounds are used as surfactants, the sodium salt is preferred in applications requiring higher solubility.
Properties
CAS No. |
102-72-7 |
---|---|
Molecular Formula |
C18H36O6S |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
9-sulfooxyoctadecanoic acid |
InChI |
InChI=1S/C18H36O6S/c1-2-3-4-5-6-8-11-14-17(24-25(21,22)23)15-12-9-7-10-13-16-18(19)20/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23) |
InChI Key |
FISKBOUWERTLRE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OS(=O)(=O)O |
68170-59-2 68413-72-9 68735-97-7 102-72-7 |
|
Origin of Product |
United States |
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